![molecular formula C11H13BrS B1273312 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene CAS No. 842140-39-0](/img/structure/B1273312.png)

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

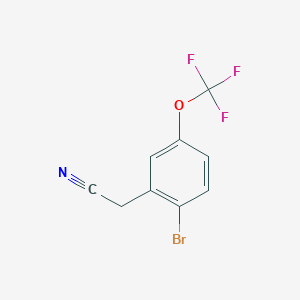

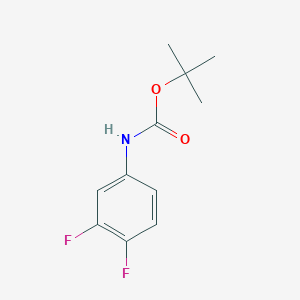

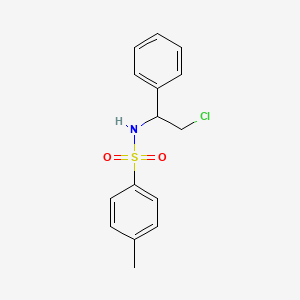

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene is a chemical compound with the molecular formula C11H13BrS . It belongs to the class of 1,3-dienes.

Synthesis Analysis

The synthesis of similar compounds often involves lithiation reactions . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Physical And Chemical Properties Analysis

The compound is known to have a molecular weight of 257.19 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene: is a valuable compound in organic synthesis. It serves as an intermediate for the synthesis of various complex molecules. Its bromine and ethylthio substituents make it a versatile reagent for constructing carbon-sulfur and carbon-carbon bonds through cross-coupling reactions . This compound can be used to synthesize heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene is utilized for the development of new therapeutic agents. It can be incorporated into molecules that exhibit potential biological activities. The presence of the ethylthio group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties .

Polymer Research

This compound finds its application in polymer research, particularly in the synthesis of conducting polymers. The ethylthio group can act as a linking unit between the polymer backbone and the pendant groups, which can impart electrical conductivity and stability to the polymer structure .

Materials Science

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene: is also significant in materials science. It can be used to modify the surface properties of materials, such as creating hydrophobic coatings. Additionally, it can be a precursor for the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the identification and quantification of similar compounds in complex mixtures .

Environmental Studies

The compound’s role in environmental studies includes its use as a tracer or marker to study the environmental fate of similar organic compounds. Its unique structure allows for easy detection and monitoring in environmental samples, aiding in the understanding of pollutant distribution and degradation pathways .

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-ethylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXVHGSTOFZTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246394 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene | |

CAS RN |

842140-39-0 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1273253.png)

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)